molecular formula C21H20ClN3O3 B6562257 N-(5-chloro-2-cyanophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091080-91-9

N-(5-chloro-2-cyanophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide

Cat. No.: B6562257
CAS No.: 1091080-91-9
M. Wt: 397.9 g/mol
InChI Key: QXBIKPFDEXVZQT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide (NCPE) is a synthetic compound with a wide range of applications in both scientific research and laboratory experiments. NCPE has been found to possess a variety of biochemical and physiological effects, making it an attractive target for further research.

Scientific Research Applications

N-(5-chloro-2-cyanophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide has been used for a variety of scientific research applications. For example, it has been used to study the effects of oxidative stress on the brain. In addition, this compound has been used to investigate the effects of inflammation on the cardiovascular system. Furthermore, this compound has been used to study the role of dietary antioxidants in the prevention of cancer.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-cyanophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide is not fully understood. However, it is believed to act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. In addition, this compound has been found to possess anti-inflammatory properties, as well as the ability to modulate the expression of certain genes.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. For example, it has been found to reduce oxidative stress, as well as modulate the expression of certain genes. In addition, this compound has been found to possess anti-inflammatory properties, as well as the ability to reduce inflammation. Furthermore, this compound has been found to possess neuroprotective properties, as well as the ability to reduce the risk of certain diseases.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-cyanophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide has several advantages for use in laboratory experiments. For example, it is relatively inexpensive and easy to synthesize. In addition, it is stable and non-toxic, making it safe to use in experiments. However, this compound has some limitations for use in laboratory experiments. For example, it has a relatively short half-life, making it difficult to maintain a consistent concentration over time. Furthermore, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

N-(5-chloro-2-cyanophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide is an attractive target for further research due to its wide range of applications. Potential future directions include further investigation into the mechanism of action and biochemical and physiological effects of this compound. In addition, further research into the potential therapeutic applications of this compound is warranted. Furthermore, further research into the potential toxicity of this compound is also necessary. Finally, further research into the potential synergistic effects of this compound with other compounds is also of interest.

Synthesis Methods

N-(5-chloro-2-cyanophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide is synthesized via a four-step process. The first step involves the reaction of 5-chloro-2-cyanophenylmagnesium bromide with 4-phenyloxan-4-ylmethyl bromide in the presence of a solvent. This reaction produces a Grignard reagent, which is then reacted with ethanediamine. This reaction yields the desired product, this compound. The final step involves the purification of the this compound via recrystallization.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-17-7-6-15(13-23)18(12-17)25-20(27)19(26)24-14-21(8-10-28-11-9-21)16-4-2-1-3-5-16/h1-7,12H,8-11,14H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBIKPFDEXVZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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